UZH1a

Stereochemistry Enantiomer Biochemical Potency

UZH1a is a stereospecific, highly selective METTL3 inhibitor (IC₅₀ 280 nM) for probing N⁶-methyladenosine (m⁶A) biology. Unlike generic METTL3 inhibitors, UZH1a's unique chiral requirement (UZH1b enantiomer is 100-fold less active) provides a built-in specificity control. It demonstrates clean selectivity against other protein methyltransferases, enabling unambiguous m⁶A pathway dissection in AML, neuroblastoma, and solid tumor models. Validated in zebrafish xenograft assays for preclinical target de-risking. Essential for epitranscriptomic studies demanding stereochemical rigor.

Molecular Formula C32H42N6O3
Molecular Weight 558.7 g/mol
Cat. No. B8192925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUZH1a
Molecular FormulaC32H42N6O3
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C
InChIInChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m1/s1
InChIKeyPWYRDVXYAOGDNK-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UZH1a for Research Procurement: A Cell-Permeable, Selective METTL3 Inhibitor


UZH1a (CAS 2813577-78-3) is a small-molecule inhibitor of the RNA methyltransferase METTL3, the catalytic subunit of the N⁶-methyladenosine (m⁶A) writer complex [1]. Developed through a structure-based drug discovery approach, UZH1a binds the SAM-binding pocket of METTL3 with an IC₅₀ of 280 nM in biochemical assays [1]. It is primarily used as a chemical probe for dissecting the epitranscriptomic role of m⁶A in cellular processes such as proliferation and apoptosis [1].

Why Generic METTL3 Inhibitor Substitution Fails: UZH1a Differentiators


While the METTL3 inhibitor landscape includes compounds like STM2457 and STC-15, generic substitution is scientifically invalid due to critical differences in potency, selectivity, and in vivo validation. UZH1a possesses a unique stereochemical requirement, with its enantiomer UZH1b being 100-fold less active [1]. Furthermore, UZH1a demonstrates distinct selectivity against a panel of protein methyltransferases, a profile not universally shared among all METTL3 inhibitors . These compound-specific characteristics directly impact experimental outcomes, making UZH1a a non-interchangeable tool in m⁶A research.

UZH1a Procurement Evidence: Quantitative Comparison vs. Analogs and In-Class Inhibitors


Stereochemical Specificity: UZH1a vs. Enantiomer UZH1b

The biological activity of UZH1a is strictly stereochemistry-dependent. UZH1a inhibits METTL3 with an IC₅₀ of 280 nM, whereas its enantiomer UZH1b is essentially inactive, with an IC₅₀ of 28 µM [1]. This 100-fold difference in potency highlights the critical importance of the specific chiral center in the compound for target engagement [1].

Stereochemistry Enantiomer Biochemical Potency

Biochemical Potency: UZH1a vs. STM2457 vs. Eltrombopag

UZH1a's biochemical potency against METTL3 (IC₅₀ = 280 nM) is well-documented and places it in a specific potency range relative to other known inhibitors [1]. For comparison, STM2457 is a more potent inhibitor with an IC₅₀ of 16.9 nM, while Eltrombopag is a significantly weaker allosteric inhibitor with an IC₅₀ of 4.55 µM [2]. UZH1a occupies an intermediate position, offering a different potency profile suitable for distinct experimental designs.

Biochemical Assay METTL3 IC₅₀

Cellular Target Engagement: m6A Reduction in MOLM-13 Cells

UZH1a effectively engages its target in a cellular context, reducing m⁶A levels in mRNA from MOLM-13 leukemia cells in a dose-dependent manner with a cellular IC₅₀ of 4.6 µM [1]. Critically, its enantiomer UZH1b fails to reduce m⁶A levels even at 100 µM, demonstrating the specificity of the effect [1].

Cellular Activity m6A Leukemia

Broad Selectivity Profile Against Other Methyltransferases

UZH1a demonstrates a high degree of selectivity, showing no significant inhibition of a panel of protein methyltransferases and several promiscuous protein kinases when tested at a concentration of 10 µM . While a direct comparator in the same assay is not provided, this selectivity profile is a key differentiator for a chemical probe.

Selectivity Protein Methyltransferases Kinases

In Vivo Anti-Tumor Activity in a Zebrafish Xenograft Model

In a zebrafish xenograft model of neuroblastoma, both UZH1a and STM2457 demonstrated the ability to suppress xenograft tumor growth and migration [1]. The study reported that both inhibitors safely inhibited xenograft progression, providing the first pre-clinical evidence for the safety of METTL3 inhibition in this in vivo context [1].

In Vivo Neuroblastoma Xenograft

High-Impact UZH1a Application Scenarios in Academic and Biopharma Research


Validating m6A-Dependent Phenotypes in Leukemia Models

Given its stereospecific cellular target engagement and ability to induce apoptosis in MOLM-13 cells, UZH1a is ideal for confirming m6A-dependency in acute myeloid leukemia (AML) research [1]. Using UZH1a alongside its inactive enantiomer UZH1b provides a powerful internal control to validate that any observed anti-proliferative or pro-apoptotic effects are specifically due to METTL3 inhibition and not off-target activity [1].

Dissecting METTL3 Selectivity in Epitranscriptomic Studies

Researchers investigating the broader landscape of RNA modifications can leverage UZH1a's high selectivity for METTL3 over other RNA methyltransferases [1]. In studies where distinguishing between the roles of m6A, m1A, and m7G is critical, UZH1a can be used to specifically deplete m6A without perturbing these other modifications, ensuring clean, interpretable results [2].

In Vivo Proof-of-Concept Studies for METTL3-Driven Cancers

The demonstrated safety and efficacy of UZH1a in a zebrafish xenograft model makes it a suitable tool for pre-clinical validation of METTL3 as a therapeutic target in neuroblastoma and potentially other solid tumors [1]. Its ability to suppress tumor growth and migration in vivo supports its use in animal studies aimed at de-risking METTL3 inhibition as a therapeutic strategy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for UZH1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.